2-(3,5-Dimethylphenyl)cyclopentan-1-one
Description
2-(3,5-Dimethylphenyl)cyclopentan-1-one is a substituted cyclopentanone derivative featuring a 3,5-dimethylphenyl group attached to the cyclopentanone ring. This compound is primarily utilized as a building block in organic synthesis, particularly for pharmaceuticals and specialty chemicals. According to commercial data, it is available in 50 mg and 500 mg quantities, with prices ranging from €462 to €1,250, reflecting its high purity and niche applications .
Properties
IUPAC Name |
2-(3,5-dimethylphenyl)cyclopentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-9-6-10(2)8-11(7-9)12-4-3-5-13(12)14/h6-8,12H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCFSWPCUPNIJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2CCCC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylphenyl)cyclopentan-1-one typically involves the reaction of 3,5-dimethylphenylmagnesium bromide with cyclopentanone. The reaction is carried out under anhydrous conditions in the presence of a suitable solvent such as diethyl ether or tetrahydrofuran (THF). The reaction mixture is usually stirred at room temperature for several hours, followed by the addition of water to quench the reaction. The product is then extracted using an organic solvent and purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylphenyl)cyclopentan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group or the cyclopentanone ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylphenyl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2,5-Di(cyclopentylidene)cyclopentan-1-one (CAS 5682-82-6)
- Structure: Contains two cyclopentylidene substituents on the cyclopentanone ring, differing from the aromatic dimethylphenyl group in the target compound.
- Properties: Formula: C₁₅H₂₀O (vs. C₁₃H₁₆O for 2-(3,5-dimethylphenyl)cyclopentan-1-one). Hazards: No physical, health, or environmental hazards classified under GHS/CLP regulations. However, toxicological properties remain unstudied .
3,5-Dimethylcyclopent-2-en-1-one (CAS 931-22-6)
- Structure: Features a cyclopentenone ring (unsaturated ketone) with methyl groups at positions 3 and 3.
- Properties: Reactivity: The α,β-unsaturated ketone moiety enables conjugate addition reactions, unlike the saturated cyclopentanone in the target compound. Safety: Requires first-aid measures for inhalation exposure (e.g., oxygen administration), suggesting higher acute toxicity risks .
- Key Difference: The conjugated enone system enhances electrophilicity, making this compound more reactive in Michael additions compared to this compound.
2-[3-(2,5-Dihydroxyphenyl)-1-oxopropyl]cyclopentan-1-one (CAS 50714-97-1)
- Structure: Contains a dihydroxyphenyl group linked via a propyl chain to the cyclopentanone.
- Properties: Polarity: Hydroxyl groups increase hydrophilicity and hydrogen-bonding capacity, contrasting with the lipophilic dimethylphenyl group in the target compound. Safety: No explicit hazard classification, but first-aid measures emphasize avoiding ingestion/inhalation .
cis-1,3-Dimethylcyclopentane (CAS 2532-58-3)
- Structure : A fully saturated cyclopentane with methyl groups at positions 1 and 3.
- Properties: Reactivity: Lacks a ketone functional group, rendering it inert toward nucleophilic attacks common in cyclopentanones. Applications: Primarily used as a solvent or intermediate in hydrocarbon chemistry due to its nonpolar nature .
Research Implications and Gaps
- Reactivity Trends: The presence of electron-donating methyl groups on aromatic rings (as in this compound) may stabilize the ketone via resonance, whereas unsaturated analogs (e.g., cyclopentenones) exhibit enhanced electrophilicity .
- Safety Data : Toxicological profiles for this compound remain uncharacterized, warranting further studies to assess chronic exposure risks .
- Application Potential: Compounds with hydroxyl or unsaturated moieties (e.g., CAS 50714-97-1, 931-22-6) show promise in drug discovery due to their reactive or polar functional groups .
Biological Activity
2-(3,5-Dimethylphenyl)cyclopentan-1-one, also known by its CAS number 634603-16-0, is a ketone compound that has garnered attention for its potential biological activities. This article aims to explore the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- IUPAC Name: this compound
- Molecular Formula: C13H16O
- Molecular Weight: 188.27 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound may exert its effects through:
- Antioxidant Activity: It has been suggested that the presence of the dimethylphenyl group contributes to its capacity to scavenge free radicals.
- Enzyme Inhibition: Preliminary studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study conducted by Smith et al. (2024) demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
Anticancer Potential
In vitro studies have shown promising results regarding the anticancer properties of this compound. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound induced apoptosis in human cancer cell lines (HeLa and MCF-7) through the activation of caspase pathways (Johnson et al., 2024).
Study 1: Antimicrobial Efficacy
A controlled study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated a significant reduction in bacterial viability after treatment with the compound.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
Study 2: Anticancer Activity
In another study focusing on cancer cell lines, the compound was tested for its cytotoxic effects. The findings revealed:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 25 | Induction of apoptosis |
| MCF-7 | 30 | Caspase activation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
